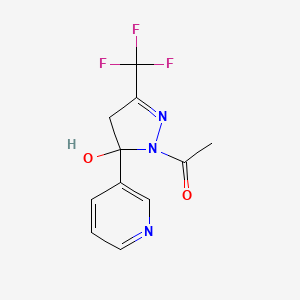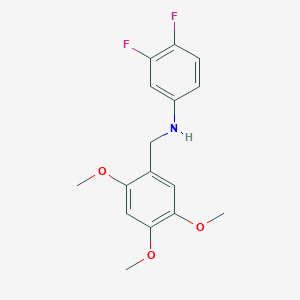
(5-chloro-4-iodo-1-methyl-1H-imidazol-2-yl)(4-chlorophenyl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-chloro-4-iodo-1-methyl-1H-imidazol-2-yl)(4-chlorophenyl)methanol, also known as CIM, is a chemical compound that has been widely used in scientific research due to its unique properties and potential applications.
Mécanisme D'action
The mechanism of action of (5-chloro-4-iodo-1-methyl-1H-imidazol-2-yl)(4-chlorophenyl)methanol is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways, as well as the modulation of the immune system. (5-chloro-4-iodo-1-methyl-1H-imidazol-2-yl)(4-chlorophenyl)methanol has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death, and by inhibiting the expression of certain genes involved in cancer cell proliferation and survival. (5-chloro-4-iodo-1-methyl-1H-imidazol-2-yl)(4-chlorophenyl)methanol has also been shown to inhibit the growth of bacteria and fungi by disrupting their cell membranes and altering their membrane potential.
Biochemical and Physiological Effects
(5-chloro-4-iodo-1-methyl-1H-imidazol-2-yl)(4-chlorophenyl)methanol has been shown to have various biochemical and physiological effects, including the inhibition of certain enzymes and signaling pathways, the modulation of the immune system, and the induction of apoptosis in cancer cells. (5-chloro-4-iodo-1-methyl-1H-imidazol-2-yl)(4-chlorophenyl)methanol has also been shown to have anti-inflammatory and antioxidant properties, which may contribute to its potential use as a radioprotective agent.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using (5-chloro-4-iodo-1-methyl-1H-imidazol-2-yl)(4-chlorophenyl)methanol in lab experiments is its unique chemical structure, which allows for the investigation of its potential applications in various scientific fields. (5-chloro-4-iodo-1-methyl-1H-imidazol-2-yl)(4-chlorophenyl)methanol is also relatively easy to synthesize and purify, which makes it a cost-effective option for researchers. However, one of the main limitations of using (5-chloro-4-iodo-1-methyl-1H-imidazol-2-yl)(4-chlorophenyl)methanol in lab experiments is its potential toxicity, which may limit its use in certain applications.
Orientations Futures
There are many potential future directions for the investigation of (5-chloro-4-iodo-1-methyl-1H-imidazol-2-yl)(4-chlorophenyl)methanol, including its use as an anticancer agent, an antimicrobial agent, a modulator of the immune system, and a radioprotective agent. Further research is also needed to fully understand the mechanism of action of (5-chloro-4-iodo-1-methyl-1H-imidazol-2-yl)(4-chlorophenyl)methanol and to investigate its potential applications in other scientific fields, such as materials science and nanotechnology. Additionally, the development of new synthesis methods and purification techniques may further enhance the potential applications of (5-chloro-4-iodo-1-methyl-1H-imidazol-2-yl)(4-chlorophenyl)methanol in scientific research.
Méthodes De Synthèse
(5-chloro-4-iodo-1-methyl-1H-imidazol-2-yl)(4-chlorophenyl)methanol can be synthesized using a variety of methods, including the reaction of 4-chlorobenzyl alcohol with 5-chloro-4-iodo-1-methyl-1H-imidazole-2-carbaldehyde in the presence of a base, such as sodium hydroxide or potassium carbonate. This reaction results in the formation of (5-chloro-4-iodo-1-methyl-1H-imidazol-2-yl)(4-chlorophenyl)methanol, which can be purified using various techniques, such as recrystallization or column chromatography.
Applications De Recherche Scientifique
(5-chloro-4-iodo-1-methyl-1H-imidazol-2-yl)(4-chlorophenyl)methanol has been used in various scientific research applications, including as a potential anticancer agent, an antimicrobial agent, and a modulator of the immune system. (5-chloro-4-iodo-1-methyl-1H-imidazol-2-yl)(4-chlorophenyl)methanol has also been investigated for its potential use as a radioprotective agent, as well as its ability to inhibit the growth of certain viruses, such as the Zika virus.
Propriétés
IUPAC Name |
(5-chloro-4-iodo-1-methylimidazol-2-yl)-(4-chlorophenyl)methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9Cl2IN2O/c1-16-9(13)10(14)15-11(16)8(17)6-2-4-7(12)5-3-6/h2-5,8,17H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEKFPSPBKWCUHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(N=C1C(C2=CC=C(C=C2)Cl)O)I)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9Cl2IN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.01 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-bromo-N-{3-[(2-chloro-4-nitrophenyl)amino]propyl}-2-methoxybenzamide](/img/structure/B4956154.png)
![1-(allylthio)-4-benzyl-8-tert-butyl-6,7,8,9-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B4956158.png)

![5-[4-(allyloxy)-3-bromo-5-ethoxybenzylidene]-1-(4-chlorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4956183.png)

![1-{1-[3-(methylthio)propanoyl]-3-piperidinyl}-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B4956199.png)
![N-({[3-(1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-3,4,5-trimethoxybenzamide](/img/structure/B4956200.png)
![3,4-dimethyl-N'-[(5-nitro-2-furyl)methylene]benzenesulfonohydrazide](/img/structure/B4956202.png)
![(2,1,3-benzoxadiazol-5-ylmethyl)({1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl}methyl)methylamine](/img/structure/B4956204.png)
![2-(3-bromophenoxy)-N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}acetamide](/img/structure/B4956215.png)


![N-[2-chloro-4-({[(2,6-dimethoxybenzoyl)amino]carbonothioyl}amino)phenyl]-2-furamide](/img/structure/B4956235.png)
![1-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-8-methoxy-4-methyl-2(1H)-quinolinone](/img/structure/B4956242.png)